![molecular formula C20H19N5S B2570467 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105203-59-5](/img/structure/B2570467.png)
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a useful research compound. Its molecular formula is C20H19N5S and its molecular weight is 361.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- The compound has shown promising anticancer activity. Specifically, racemate RS4690 (S-enantiomer) selectively inhibits Dishevelled 1 (DVL1) binding, a critical protein in the WNT/β-catenin pathway. This pathway plays a crucial role in cellular functions, and its dysregulation is linked to cancer development .
- Enantiomer (S)-1 inhibits DVL1 with an EC50 of 0.49 ± 0.11 μM and effectively reduces the growth of HCT116 cells (which lack the APC mutation) with an EC50 value of 7.1 ± 0.6 μM. Additionally, it induces high levels of reactive oxygen species (ROS) production .
- In vitro evaluations against cancer cell lines demonstrated antiproliferative activity for this compound. It was tested against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay .
- Pyrazole-bearing compounds, including this one, are known for their pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial activities .
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a related compound, contains borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions .
- Computational studies were crucial in discovering the selective inhibition of DVL1 binding by this compound. It interacts with its cognate receptor Frizzled via a shared PDZ domain, affecting the WNT/β-catenin pathway .
- The structure of this compound has been characterized using techniques such as 1H and 13C NMR, IR, and MS. These analyses provide insights into its chemical properties and potential applications .
Anticancer Activity
Antiproliferative Activity
Antileishmanial and Antimalarial Effects
Organic Intermediate with Borate and Sulfonamide Groups
Computational Studies and Molecular Interactions
Structural Characterization
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that similar pyrazole derivatives interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Related pyrazole compounds have been associated with antileishmanial and antimalarial activities, suggesting they may impact the biochemical pathways related to these diseases .
Result of Action
Related pyrazole compounds have demonstrated potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methyl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-13-6-7-17(9-14(13)2)25-19-18(11-22-25)15(3)23-24-20(19)26-12-16-5-4-8-21-10-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWBSAVCNYKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.